Oxalomalic acid sodium salt
Overview
Description
Oxalomalic acid sodium salt, also known as 3-carboxy-3-deoxy-2-pentulosaric acid trisodium salt, is a crystalline compound with the molecular formula C6H3Na3O8 and a molecular weight of 272.05 g/mol . It is primarily known for its role as an aconitase inhibitor, which is significant in biochemical research .
Mechanism of Action
Target of Action
Oxalomalic acid trisodium salt primarily targets aconitase and NADP-dependent isocitrate dehydrogenase . Aconitase is an enzyme that catalyzes the isomerization of citrate to isocitrate in the first step of the citric acid cycle . NADP-dependent isocitrate dehydrogenase is an enzyme that catalyzes the oxidative decarboxylation of isocitrate, producing alpha-ketoglutarate (α-ketoglutarate) and CO2 .
Mode of Action
Oxalomalic acid trisodium salt acts as an inhibitor of aconitase and NADP-dependent isocitrate dehydrogenase . It suppresses nitrite production and the expression of inducible nitric oxide synthase (iNOS) protein in lipopolysaccharide-activated J774 macrophages .
Biochemical Pathways
The compound affects the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. By inhibiting aconitase and NADP-dependent isocitrate dehydrogenase, oxalomalic acid trisodium salt disrupts the normal functioning of this cycle .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The inhibition of aconitase and NADP-dependent isocitrate dehydrogenase by oxalomalic acid trisodium salt leads to a decrease in the production of nitrite and the expression of iNOS protein in lipopolysaccharide-activated J774 macrophages . This could potentially affect the immune response, as nitric oxide produced by iNOS plays a crucial role in host defense .
Biochemical Analysis
Biochemical Properties
Oxalomalic acid trisodium salt plays a crucial role in biochemical reactions by inhibiting enzymes such as aconitase and NADP-dependent isocitrate dehydrogenase . Aconitase catalyzes the isomerization of citrate to isocitrate, a key step in the citric acid cycle. By inhibiting aconitase, oxalomalic acid trisodium salt disrupts this cycle, affecting cellular energy production. Additionally, it inhibits NADP-dependent isocitrate dehydrogenase, which is involved in the conversion of isocitrate to α-ketoglutarate, another critical step in the citric acid cycle .
Cellular Effects
Oxalomalic acid trisodium salt has notable effects on various cell types and cellular processes. It has been shown to reduce nitrite production and inducible nitric oxide synthase (iNOS) protein expression in lipopolysaccharide-activated J774 macrophages . This indicates its potential role in modulating inflammatory responses. Furthermore, oxalomalic acid trisodium salt affects cellular metabolism by inhibiting key enzymes in the citric acid cycle, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, oxalomalic acid trisodium salt exerts its effects through enzyme inhibition. It binds to aconitase and NADP-dependent isocitrate dehydrogenase, preventing their catalytic activities . This inhibition disrupts the conversion of citrate to isocitrate and subsequently affects the entire citric acid cycle. Additionally, oxalomalic acid trisodium salt modulates the RNA-binding activity of iron-regulatory proteins, influencing iron metabolism and glutamate production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxalomalic acid trisodium salt can vary over time. It is relatively stable under recommended storage conditions, with a stability of up to four years . Its inhibitory effects on enzymes may diminish over extended periods, necessitating fresh preparations for long-term experiments. Studies have shown that oxalomalic acid trisodium salt can maintain its inhibitory effects on aconitase and NADP-dependent isocitrate dehydrogenase for several hours to days, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of oxalomalic acid trisodium salt in animal models vary with dosage. At lower concentrations, it effectively inhibits aconitase and NADP-dependent isocitrate dehydrogenase, leading to altered metabolic flux and energy production . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential adverse effects on organ function. Careful dosage optimization is essential to balance its inhibitory effects with potential toxicity in animal studies .
Metabolic Pathways
Oxalomalic acid trisodium salt is involved in the citric acid cycle, where it inhibits aconitase and NADP-dependent isocitrate dehydrogenase . These enzymes are critical for the conversion of citrate to isocitrate and isocitrate to α-ketoglutarate, respectively. By inhibiting these steps, oxalomalic acid trisodium salt affects the overall metabolic flux and energy production within cells .
Transport and Distribution
Within cells and tissues, oxalomalic acid trisodium salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Its distribution is influenced by factors such as cellular metabolism, enzyme activity, and the presence of specific transporters .
Subcellular Localization
Oxalomalic acid trisodium salt exhibits specific subcellular localization, primarily within the mitochondria, where the citric acid cycle occurs . Its activity and function are influenced by its localization, as it directly interacts with mitochondrial enzymes such as aconitase and NADP-dependent isocitrate dehydrogenase . Targeting signals and post-translational modifications may also play a role in directing oxalomalic acid trisodium salt to specific compartments within the cell .
Preparation Methods
The preparation of oxalomalic acid sodium salt typically involves multiple steps. One common method includes the selective dehydration and carbonylation of oxalomalic acid, followed by acid-base neutralization reactions . Industrial production methods are not widely documented, but laboratory synthesis often involves the use of oxaloacetate and glyoxylate as starting materials .
Chemical Reactions Analysis
Oxalomalic acid sodium salt undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly involving its carboxyl groups.
Scientific Research Applications
Oxalomalic acid sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the study of metal ion interactions.
Medicine: It is used in research related to iron metabolism and glutamate secretion in various cell types.
Industry: It finds applications in polymer synthesis and catalytic reactions.
Comparison with Similar Compounds
Oxalomalic acid sodium salt is unique due to its dual inhibition of aconitase and NADP-dependent isocitrate dehydrogenase. Similar compounds include:
Oxaloacetate: A precursor in the synthesis of this compound.
Glyoxylate: Another precursor used in its synthesis.
γ-Hydroxy-α-oxoglutarate: A compound with similar inhibitory effects on aconitase.
Properties
IUPAC Name |
trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSCXNEGCRTMS-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Na3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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